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molecular formula C13H16N2O4 B8542463 1,1,4,6-Tetramethyl-5,7-dinitro-2,3-dihydro-1H-indene CAS No. 1028-21-3

1,1,4,6-Tetramethyl-5,7-dinitro-2,3-dihydro-1H-indene

Cat. No. B8542463
M. Wt: 264.28 g/mol
InChI Key: ZEBRPKFNGUEPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04987261

Procedure details

One hundred seventy-five grams (0.662 mol) of the 5,7-dinitro-1,1,4,6-tetramethylindane thus obtained were dissolved in 500 g of methanol, and after addition of 17.5 g of 5% Pd/C (water content: 50%) to the resultant solution, the mixture was stirred at 50-60° C. for 84 hours in a hydrogen gas atmosphere. After completion of the reaction, the reaction mixture was filtered and the filtrate was concentrated under reduced pressure. The thus-obtained residue was distilled under reduced pressure to obtain 5,7-diamino-1,1,4,6-tetramethylindane as pale yellow crystals.
Quantity
0.662 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 g
Type
solvent
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
17.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([CH3:19])=[C:6]2[C:10](=[C:11]([N+:14]([O-])=O)[C:12]=1[CH3:13])[C:9]([CH3:18])([CH3:17])[CH2:8][CH2:7]2)([O-])=O.[H][H]>CO.[Pd]>[NH2:1][C:4]1[C:5]([CH3:19])=[C:6]2[C:10](=[C:11]([NH2:14])[C:12]=1[CH3:13])[C:9]([CH3:17])([CH3:18])[CH2:8][CH2:7]2

Inputs

Step One
Name
Quantity
0.662 mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=C2CCC(C2=C(C1C)[N+](=O)[O-])(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
500 g
Type
solvent
Smiles
CO
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
17.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The thus-obtained residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C2CCC(C2=C(C1C)N)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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